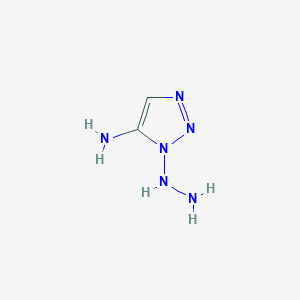
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by its unique structure, which includes a cinnamoyl group, a phenyl group, and a propyl group attached to a pyrazolidinone ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cinnamoyl chloride with 5-phenyl-1-propylhydrazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolidinone ring.
Another approach involves the use of a [3+2] cycloaddition reaction between an alkyne and a hydrazone derivative. This method provides a versatile route to synthesize various pyrazolidinone derivatives, including this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cinnamoyl-5-phenyl-1-methylpyrazolidin-3-one
- 2-Cinnamoyl-5-phenyl-1-ethylpyrazolidin-3-one
- 2-Cinnamoyl-5-phenyl-1-butylpyrazolidin-3-one
Uniqueness
2-Cinnamoyl-5-phenyl-1-propylpyrazolidin-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, the propyl group in the 1-position may influence the compound’s lipophilicity, bioavailability, and interaction with molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C21H22N2O2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
5-phenyl-2-[(E)-3-phenylprop-2-enoyl]-1-propylpyrazolidin-3-one |
InChI |
InChI=1S/C21H22N2O2/c1-2-15-22-19(18-11-7-4-8-12-18)16-21(25)23(22)20(24)14-13-17-9-5-3-6-10-17/h3-14,19H,2,15-16H2,1H3/b14-13+ |
InChI-Schlüssel |
FSWZXYHVBGSZEZ-BUHFOSPRSA-N |
Isomerische SMILES |
CCCN1C(CC(=O)N1C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCCN1C(CC(=O)N1C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)

![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)
![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)
![1-[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethan-1-one](/img/structure/B14232838.png)

![4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate](/img/structure/B14232847.png)

![2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one](/img/structure/B14232865.png)


![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)

